N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

EGFR kinase inhibition IC50 Wild-type EGFR^WT

Procure CAS 330678-39-2 for your oncology research. This 1,3,4-thiadiazolo-adamantane hybrid achieves nanomolar EGFR WT and L858R mutant kinase inhibition without the anilinoquinazoline framework, making it a validated tool for overcoming resistance. Its documented BAX upregulation and Bcl-2 downregulation in MCF-7 cells make it ideal for dissecting kinase-driven apoptosis. With favorable drug-like properties (MW 384.5, XLogP 3.9), it's a purchase-ready, high-purity scaffold for SAR campaigns and fragment-based screening.

Molecular Formula C19H20N4O3S
Molecular Weight 384.45
CAS No. 330678-39-2
Cat. No. B2727910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
CAS330678-39-2
Molecular FormulaC19H20N4O3S
Molecular Weight384.45
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)C5=CC(=CC=C5)[N+](=O)[O-]
InChIInChI=1S/C19H20N4O3S/c24-17(19-8-11-4-12(9-19)6-13(5-11)10-19)20-18-22-21-16(27-18)14-2-1-3-15(7-14)23(25)26/h1-3,7,11-13H,4-6,8-10H2,(H,20,22,24)
InChIKeyIOKCUKCBMKWJPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide (CAS 330678-39-2): A Core Compound from the Adamantane-Thiadiazole EGFR Inhibitor Class


N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide (CAS 330678-39-2; molecular weight 384.5 g/mol, XLogP3-AA 3.9) is a synthetically accessible member of the 1,3,4-thiadiazolo-adamantane hybrid class [1]. It features a rigid adamantane-1-carboxamide core tethered to a 5-(3-nitrophenyl)-1,3,4-thiadiazole motif. The compound was designed through a molecular hybridization strategy and is recognized as Compound 5 in the foundational study by Wassel et al. (2021), where it was profiled in a panel of anti-proliferative and EGFR kinase inhibition assays alongside structurally close analogs [2]. Its chemical identity has been deposited in PubChem under CID 4182680 and integrated into curated screening libraries, establishing it as a structurally resolved, purchase-ready entity for hit-to-lead or scaffold-hopping campaigns [1].

Why the Adamantane-Thiadiazole Hybrid Scaffold of CAS 330678-39-2 Cannot Be Interchanged with Other 1,3,4-Thiadiazoles


The anti-proliferative and EGFR-kinase inhibitory activity of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is inextricably linked to the substitution pattern at both termini of the 1,3,4-thiadiazole core [1]. Within the Wassel et al. (2021) series, the 3-nitrophenyl group at C5 and the adamantane-1-carboxamide group at C2 jointly govern the molecular shape, electronic distribution, and key intermolecular contacts responsible for target engagement, most notably pi-stacking interactions with the EGFR kinase hinge region [1]. Even closely related sub-members within the same series, such as the 2-chlorophenyl (CAS 392242-10-3) or 4-chlorophenyl (CAS 392302-71-5) analogs, display markedly different biological profiles, a difference rooted in the nature of the substituent group [REFS-2, REFS-3]. Simply interchanging this compound with a generic 1,3,4-thiadiazole derivative carries a high probability of losing the precise EGFR inhibition potency (e.g., missing the low-nanomolar IC50 window) and the downstream apoptosis induction (BAX upregulation/Bcl-2 downregulation) that defines this specific chemotype [1]. Consequently, procurement based solely on compound class without confirming the exact CAS number alters the structure-activity profile critical for reproducible scientific results.

Head-to-Head Quantitative Evidence Differentiating N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide from Closest Analogs and Reference EGFR Inhibitors


Comparable Wild-Type EGFR Kinase Inhibition Potency with Lapatinib in a Head-to-Head Biochemical Assay

Compound 5, assigned to N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide, exhibited an IC50 of 85 nM against wild-type EGFR^WT in a biochemical kinase inhibition assay, placing it in the same nanomolar range as the clinically approved EGFR inhibitor Lapatinib, which recorded an IC50 of 31.8 nM under identical assay conditions [1]. While Lapatinib remains more potent, the approximately 2.7-fold difference signifies that Compound 5 achieves substantial wild-type EGFR engagement without requiring a large anilinoquinazoline scaffold, offering a synthetically distinct starting point for resistance-overcoming analogues. The same study demonstrated that other 1,3,4-thiadiazolo-adamantane derivatives, such as Compound 6, lacked this level of wild-type EGFR potency, highlighting the sensitivity of the activity to precise peripheral substitution [1].

EGFR kinase inhibition IC50 Wild-type EGFR^WT

Enhanced Potency Against Mutant EGFR^L858R-TK Relative to Lapatinib Concentration in a Direct Biochemical Comparison

The compound demonstrated an IC50 of 37.85 nM against the mutant EGFR^L858R-TK kinase, a therapeutically relevant form found in non-small cell lung cancer. In contrast, the reference Lapatinib achieved a comparable IC50 value of 39.53 nM under the same experimental system [1]. This represents a small but quantifiable superiority (ΔIC50 of 1.68 nM), indicating that Compound 5 retains full inhibitory capacity against the mutated kinase relative to the clinical agent. Other adamantane-thiadiazole analogs, such as Compound 6, did not exhibit this mutant-selective window, implying that the 3-nitrophenyl moiety contributes to maintaining potency against the L858R gatekeeper mutant [1].

EGFR mutant L858R Kinase selectivity IC50 ratio

Potent Induction of Apoptosis via BAX Up-Regulation and Bcl-2 Down-Regulation in MCF-7 Cells

In MCF-7 breast cancer cells, the compound up-regulated the pro-apoptotic protein BAX and down-regulated the anti-apoptotic protein Bcl-2, a hallmark of intrinsic apoptosis induction [1]. While exact fold-change data relative to vehicle control is available in the full text, the study explicitly identifies Compound 5 among the subset of derivatives (together with 6, 10a, 10b, 14b, 14c, and 17) that meaningfully shifted the BAX/Bcl-2 ratio. In contrast, the clinical controls Doxorubicin and Lapatinib were used as comparators for anti-proliferative activity (e.g., IC50 values in MCF-7 cells) and for kinase inhibition, respectively, but the apoptosis signature is a distinctive feature of the adamantane-thiadiazole chemotype [1].

Apoptosis induction BAX/Bcl-2 ratio Anti-proliferative activity

Favorable Physicochemical Profile for Lead Optimization: Oral Bioavailability Prediction and Lipinski Compliance

The compound was subjected to in silico ADMET evaluation in the context of the Wassel et al. (2021) study, and the authors reported that the majority of 1,3,4-thiadiazolo-adamantane derivatives, including Compound 5, exhibited favorable oral bioavailability predictions and were compliant with Lipinski's rule of five [1]. The computed molecular weight (384.5 g/mol) and XLogP3-AA (3.9) place the compound within the acceptable oral drug-like space [2]. This contrasts with some later-generation, high-molecular-weight EGFR inhibitors that can fall outside the optimal ADME corridor, thereby complicating lead optimization. The adamantane-thiadiazole scaffold thus offers a more favorable starting point for further medicinal chemistry balancing potency and pharmacokinetics.

Lipinski rule of five Oral bioavailability Drug-likeness

Computational Docking Evidence: Superior Binding Energy Score Compared to Erlotinib Within EGFR Active Site (1M17)

Molecular docking of the 1,3,4-thiadiazolo-adamantane series was performed inside the ATP-binding site of EGFR (crystal structure 1M17). The binding energy scores for the tested derivatives ranged from -19.19 to -22.07 Kcal/mol. Although the precise score for Compound 5 is not isolated in the abstract, the lowest energy conformation of Compound 5 is reported to be comparable to the lead compound 17, and the entire series outperformed Erlotinib (-19.10 Kcal/mol) in binding affinity prediction [1]. This outcome indicates that the adamantane-thiadiazole scaffold forms additional favorable van der Waals contacts with the hydrophobic adenine pocket, likely due to the adamantane cage, a feature absent in Erlotinib. The quantitative in silico advantage provides a credible basis for selecting this compound for crystallographic fragment-growth or scaffold-hopping endeavors.

Molecular docking Binding energy EGFR^1M17

Primary Application Scenarios Where the Evidence-Driven Advantages of CAS 330678-39-2 Justify Its Scientific Procurement


Building a Nonanilinoquinazoline EGFR Inhibitor Lead Series for Drug-Resistant Cancer Phenotypes

The direct head-to-head kinase inhibition data against both wild-type EGFR^WT and EGFR^L858R-TK mutant (IC50 = 85 nM and 37.85 nM respectively) demonstrate that Compound 5 achieves nanomolar potency without the classical anilinoquinazoline framework [1]. This scenario is directly relevant for medicinal chemistry teams aiming to circumvent typical EGFR inhibitor resistance mechanisms (e.g., the T790M gatekeeper mutation). The compound serves as a validated positive control for primary structure-activity relationship (SAR) screens, where its IC50 values offer a consistent benchmarking baseline against Lapatinib. Procurement of this compound enables internal synthesis of analogs exploring the C5-aryl substitution required to optimize mutant EGFR^T790M potency, building on the demonstrated ability of the adamantane-thiadiazole series to reach subnanomolar IC50 values against the double-mutant receptor (L858R/T790M) in the most advanced members of the original series [1].

Evaluating the Link Between EGFR Inhibition and Bax/Bcl-2-Mediated Apoptosis in Breast Cancer Cell Models

Compound 5's documented ability to up-regulate BAX and down-regulate Bcl-2 in MCF-7 cells directly supports its use in investigative oncology where the goal is to connect kinase inhibition magnitude with apoptotic outcome [1]. Researchers can utilize this compound as a reference EGFR-targeted therapeutic to dissect the signaling cascade from EGFR blockade to mitochondrial apoptosis induction. The compound's performance in this assay, coupled with its favorable in silico ADMET profile (no Lipinski violations, unbound fraction suitable for cell-based studies) [2], makes it an ideal probe for in vitro pharmacology experiments designed to validate BAX/Bcl-2 modulation as a biomarker of response. This differentiates it from other EGFR inhibitors that may not elicit a robust BAX-dependent apoptotic response at equimolar concentrations, allowing direct comparison of apoptotic induction efficiency.

Reverse Chemical Biology Studies Probing Adenine Pocket Tolerability of Adamantane Cage Containment

The molecular docking evidence revealing that the adamantane-thiadiazole series achieves superior binding energy scores (-19.19 to -22.07 Kcal/mol) compared to Erlotinib (-19.10 Kcal/mol) within EGFR^1M17 underscores a unique use case: the compound can serve as a key tool for reverse chemical biology studies probing the steric and hydrophobic limits of the EGFR adenine pocket [1]. Procurement of compounds such as 330678-39-2 allows biophysical techniques (surface plasmon resonance, isothermal titration calorimetry, X-ray crystallography) to directly assess how the adamantane cage influences the ligand dissociation rate constants, which are critical for understanding sustained target engagement. This physical-chemical advantage is directly evidenced by the favorable in silico binding energy of the series, suggesting that the adamantane moiety fills a subpocket that is not exploited by the reference anilinoquinazoline inhibitors.

Procurement of a Clean, Pre-characterized Physicochemical Chemotype for Fragment-Based and Scaffold-Hopping Screening Sets

With its molecular weight of 384.5 g/mol and XLogP3-AA of 3.9, this compound occupies the ideal fragment-to-lead physicochemical space (MW < 400, LogP < 4) that is highly sought in modern drug discovery [2]. The scaffold has already been chemically validated through synthesis of 17 derivatives and evaluated biologically [1], reducing the risk of synthetic dead-ends. When constructing compound collections for fragment-based screening or scaffold-hopping campaigns, this compound offers a distinct adamantane-thiadiazole core with proven synthetic tractability and an established biological fingerprint. The compound can be used as a positive reference point for ensuring that new library members retain key hinge-binding interactions while diversifying vector positions, directly addressing the need for quality, pre-characterized chemical matter in drug discovery screening collections.

Quote Request

Request a Quote for N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.